Benzofuran-7-carbonitrile
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Overview
Description
Benzofuran-7-carbonitrile is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzofuran-7-carbonitrile is a compound that has been found to have significant biological activity . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a way that affects the target’s function . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase, which is a key enzyme in the replication of HIV .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Pharmacokinetics
It is known that benzofuran derivatives have been found to have improved bioavailability, which is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors One common method is the cyclization of 2-hydroxybenzyl cyanide under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of benzofuran-7-methanamine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of this compound. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzofuran-7-carboxylic acid.
Reduction: Benzofuran-7-methanamine.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Benzofuran-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Benzofuran: The parent compound without the nitrile group.
Benzofuran-2-carbonitrile: A positional isomer with the nitrile group at the 2-position.
Benzothiophene: A sulfur analog of benzofuran.
Uniqueness: Benzofuran-7-carbonitrile is unique due to the presence of the nitrile group at the 7-position, which can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives. This positional specificity can lead to distinct interactions with molecular targets and unique applications in various fields.
Properties
IUPAC Name |
1-benzofuran-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAICRZPDDBKXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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